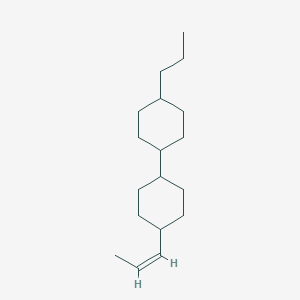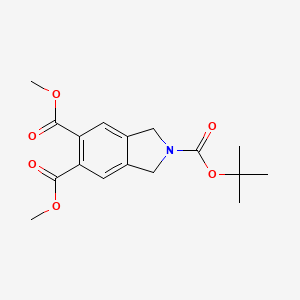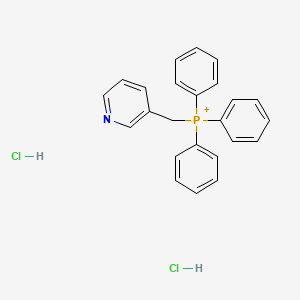
2-Phenylethyl-1-thio-I(2)-D-Glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenylethyl-1-thio-I(2)-D-Glucopyranoside is a chemical compound known for its unique structure and properties. It is a derivative of glucopyranoside, where the hydroxyl group at the anomeric carbon is replaced by a phenylethylthio group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylethyl-1-thio-I(2)-D-Glucopyranoside typically involves the reaction of a glucopyranosyl donor with a phenylethylthiol acceptor. One common method involves the use of 1,5-difluoro-2,4-dinitrobenzene as a starting material, which undergoes aromatic nucleophilic substitution with a galacto thiol to form an intermediate. This intermediate is then modified through further substitution or reduction reactions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenylethyl-1-thio-I(2)-D-Glucopyranoside can undergo various chemical reactions, including:
Oxidation: The phenylethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylethylthio group back to the corresponding thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylethylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylethylthio group can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Phenylethyl-1-thio-I(2)-D-Glucopyranoside has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where enzyme inhibition is beneficial.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Phenylethyl-1-thio-I(2)-D-Glucopyranoside involves its interaction with specific molecular targets, such as enzymes. For example, it acts as a competitive inhibitor of β-galactosidase by mimicking the natural substrate of the enzyme and binding to its active site . This inhibition can affect various biological pathways and processes, depending on the role of the enzyme in the organism.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-Phenylethyl-1-thio-I(2)-D-Glucopyranoside include:
2-Phenylethyl-1-thio-β-D-galactopyranoside: Another glucopyranoside derivative with a phenylethylthio group.
Isopropyl thio-β-D-galactoside: A compound with a similar structure but different substituents.
D-galactonolactone: A related compound that also inhibits β-galactosidase.
Uniqueness
This compound is unique due to its specific structure, which allows it to interact with certain enzymes in a distinct manner. Its phenylethylthio group provides unique chemical properties that can be exploited in various applications, making it a valuable compound in scientific research.
Propiedades
Fórmula molecular |
C14H20O5S |
|---|---|
Peso molecular |
300.37 g/mol |
Nombre IUPAC |
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(2-phenylethylsulfanyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C14H20O5S/c15-8-10-11(16)12(17)13(18)14(19-10)20-7-6-9-4-2-1-3-5-9/h1-5,10-18H,6-8H2/t10-,11-,12+,13-,14?/m1/s1 |
Clave InChI |
ZNAMMSOYKPMPGC-RQICVUQASA-N |
SMILES isomérico |
C1=CC=C(C=C1)CCSC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES canónico |
C1=CC=C(C=C1)CCSC2C(C(C(C(O2)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


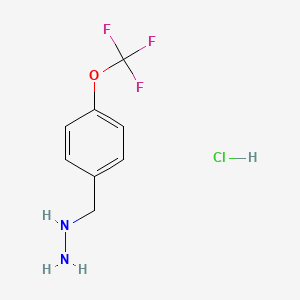
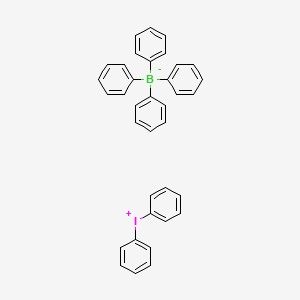
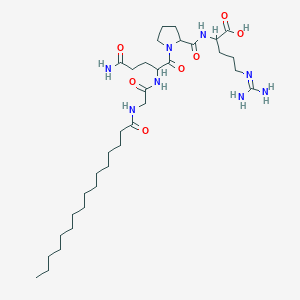

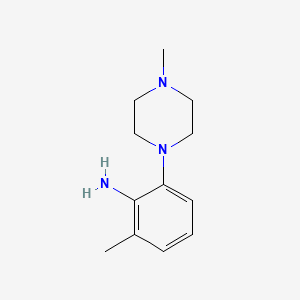
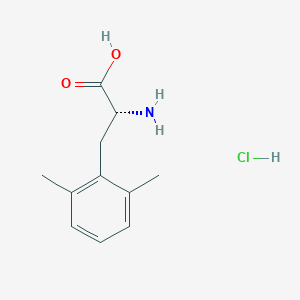
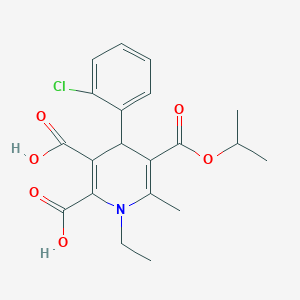

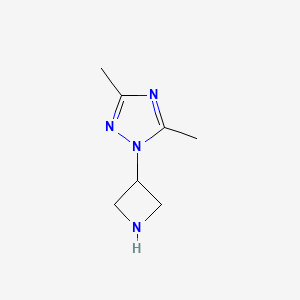
![[(4E,8S,9S,10E,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B12818087.png)

